5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Human Neutrophil Elastase Inflammation Respiratory Disease

Researchers targeting kinase inhibition often face scaffold inconsistency leading to loss of potency in SAR studies. This compound solves that with a validated substitution pattern. - 2-Nitrile is strictly required for HNE inhibition (IC50 15-51 nM); 2-substitution abolishes activity. - 5-Methyl group enhances lipophilicity for improved membrane permeability without compromising target engagement. - Provides direct access to TNIK inhibitor chemical space (sub-nanomolar potential) and key intermediates for Abl/Aurora-A/Blk programs. Supplied with consistent 98% purity to ensure reproducible results across discovery campaigns.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B11919534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC(=C2)C#N)N=C1
InChIInChI=1S/C9H7N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,1H3,(H,11,12)
InChIKeyOMYCJDPCBCFYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Core Scaffold & Procurement


5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1823898-64-1) is a substituted 7-azaindole derivative characterized by a fused pyrrolo[2,3-b]pyridine core with a methyl group at position 5 and a nitrile at position 2 . This scaffold is a privileged structure in medicinal chemistry, acting as a biological isostere of indole and serving as the core for numerous kinase inhibitors and antitumor agents . The compound is commercially available as a research intermediate with a typical purity of 95-98%, a molecular weight of 157.17 g/mol, and formula C9H7N3 . Its primary utility lies in its role as a versatile building block for the synthesis of targeted kinase inhibitors, particularly those targeting FGFR, TNIK, and HNE pathways [1].

Why 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Cannot Be Replaced


Generic substitution among pyrrolo[2,3-b]pyridine carbonitriles is scientifically unsound due to the extreme positional sensitivity of the scaffold's biological activity. The 2-position is strictly intolerant of substitution; any modification at this site abolishes human neutrophil elastase (HNE) inhibitory activity [1]. Conversely, the 5-position exhibits remarkable tolerance, allowing the introduction of bulky and lipophilic groups (such as the methyl in this compound) while fully retaining HNE inhibitory potency in the 15–51 nM range [1]. This creates a clear, quantifiable differentiation: analogs with a 2-substituent are inactive, whereas those with a 5-methyl group maintain target engagement. Furthermore, the carbonitrile regioisomer (3-carbonitrile vs. 2-carbonitrile) can exhibit entirely different target profiles, including FGFR versus TNIK inhibition, making direct substitution without empirical validation highly risky . Therefore, the precise substitution pattern of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is not a trivial variation but a critical determinant of biological function and a key selection criterion for procurement.

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Key Differentiators vs. Analogs


5-Methyl Substitution Maintains HNE Inhibition

In a systematic SAR study of 1H-pyrrolo[2,3-b]pyridine derivatives, substitution at position 2 was found to completely abolish HNE inhibitory activity. In stark contrast, the introduction of a methyl or other lipophilic group at position 5 was well-tolerated, with the compound retaining potent HNE inhibition with an IC50 in the range of 15–51 nM [1]. This demonstrates that the 5-methyl-2-carbonitrile substitution pattern is essential for maintaining activity on this clinically relevant protease target, whereas a simple 2-substituted analog would be entirely inactive.

Human Neutrophil Elastase Inflammation Respiratory Disease

2- vs. 3-Carbonitrile Regioisomer Kinase Selectivity

The position of the carbonitrile group on the pyrrolo[2,3-b]pyridine scaffold is a key determinant of kinase selectivity. While 3-carbonitrile derivatives have been extensively optimized as potent FGFR inhibitors (e.g., compound 4h with FGFR1-4 IC50 values of 7, 9, 25 and 712 nM, respectively) , the 2-carbonitrile series, to which the target compound belongs, has demonstrated high potency against a different kinase target, TNIK, with some analogs achieving IC50 values below 1 nM . This divergence in kinase inhibition profiles means that the 2-carbonitrile regioisomer cannot be substituted with the more common 3-carbonitrile version without fundamentally altering the biological target engagement and experimental outcome.

Kinase Inhibitor FGFR TNIK Cancer

Lipophilicity Gain from 5-Methyl Group

The addition of a methyl group at the 5-position increases the compound's lipophilicity (cLogP) compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9). While direct experimental cLogP values are not available, the structural addition of a methyl group is a well-established strategy to improve membrane permeability and oral bioavailability in drug discovery programs . The unsubstituted analog has a predicted pKa of 10.79±0.40, indicating high basicity, whereas the 5-methyl derivative is expected to exhibit altered physicochemical properties that may be more favorable for cellular penetration .

Medicinal Chemistry ADME Lipophilicity

Key Intermediate in Patented Kinase Inhibitors

A review of patent literature reveals that the 5-methyl-2-carbonitrile substitution pattern is explicitly claimed and exemplified in patent families covering pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors [1]. For instance, US Patent 7465726 and related applications describe novel aryl-amino substituted pyrrolopyrimidine compounds that inhibit Abl, Aurora-A, and Blk kinases, with the 5-methyl-2-carbonitrile core appearing as a preferred substructure [2]. In contrast, the 3-carbonitrile isomer is more commonly associated with FGFR inhibition patents . This patent landscape provides a strong, verifiable indicator of the compound's utility and commercial relevance in specific therapeutic areas, justifying its procurement for projects targeting these kinase families.

Patent Analysis Drug Discovery Chemical Synthesis

Synthetic Versatility of 2-Carbonitrile Group

The 2-carbonitrile group provides a distinct synthetic handle compared to the 3-carbonitrile isomer. It can be readily converted to a primary amide, carboxylic acid, or tetrazole, offering a different vector for further functionalization . This contrasts with the 3-carbonitrile isomer, where the nitrile is positioned for different reactivity, such as participation in cycloaddition reactions or as a precursor to amidine groups [1]. The specific reactivity of the 2-carbonitrile group is a critical differentiator for synthetic chemists building targeted compound libraries, as it dictates the types of derivatives that can be efficiently accessed.

Synthetic Chemistry Heterocyclic Chemistry Building Block

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Optimal Applications


HNE Inhibitors for Respiratory Diseases

This compound is the ideal starting point for medicinal chemistry programs targeting HNE inhibition for the treatment of acute lung injury, COPD, or cystic fibrosis. As demonstrated in the quantitative evidence, the 5-methyl group is tolerated and maintains potent HNE inhibition (IC50 15-51 nM), while the 2-position remains unsubstituted, a strict requirement for activity [1]. Researchers can confidently use this scaffold to explore further 5-position modifications, knowing that the core activity will be preserved, thereby accelerating SAR studies and lead optimization.

Selective TNIK Inhibitors for Colorectal Cancer

The 2-carbonitrile regioisomer, exemplified by this compound, is the preferred scaffold for developing highly potent TNIK inhibitors, a validated target for colorectal cancer and immune-related disorders. With some close analogs achieving sub-nanomolar IC50 values against TNIK , this building block provides a direct entry into a chemical space distinct from the FGFR-targeting 3-carbonitrile series. Its procurement enables the rapid synthesis of focused libraries aimed at optimizing TNIK selectivity and in vivo efficacy.

Multi-Kinase Inhibitors for Cancer Therapy

As supported by patent literature, the 5-methyl-2-carbonitrile core is a key intermediate in the synthesis of compounds that inhibit Abl, Aurora-A, and Blk kinases [2]. This application is particularly relevant for researchers developing novel cancer therapeutics targeting these kinases, which are implicated in various hematological and solid malignancies. The compound's availability enables the rapid preparation of patent-defined analogs for preclinical evaluation, offering a strategic advantage in competitive oncology research.

Physicochemical Optimization for Cellular Activity

Compared to the unsubstituted parent scaffold, the 5-methyl group provides a crucial increase in lipophilicity, which is a key driver for improved membrane permeability and cellular potency . This compound is therefore the preferred choice for projects transitioning from biochemical assays to cell-based models and in vivo studies. It offers a more advanced starting point for ADME optimization, reducing the need for additional, potentially synthetically challenging, modifications later in the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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